

what is dCeMM3 molecular glue

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Compound of Interest

Compound Name: dCeMM3

Cat. No.: B15073774

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An In-Depth Technical Guide to **dCeMM3** Molecular Glue

For Researchers, Scientists, and Drug Development Professionals

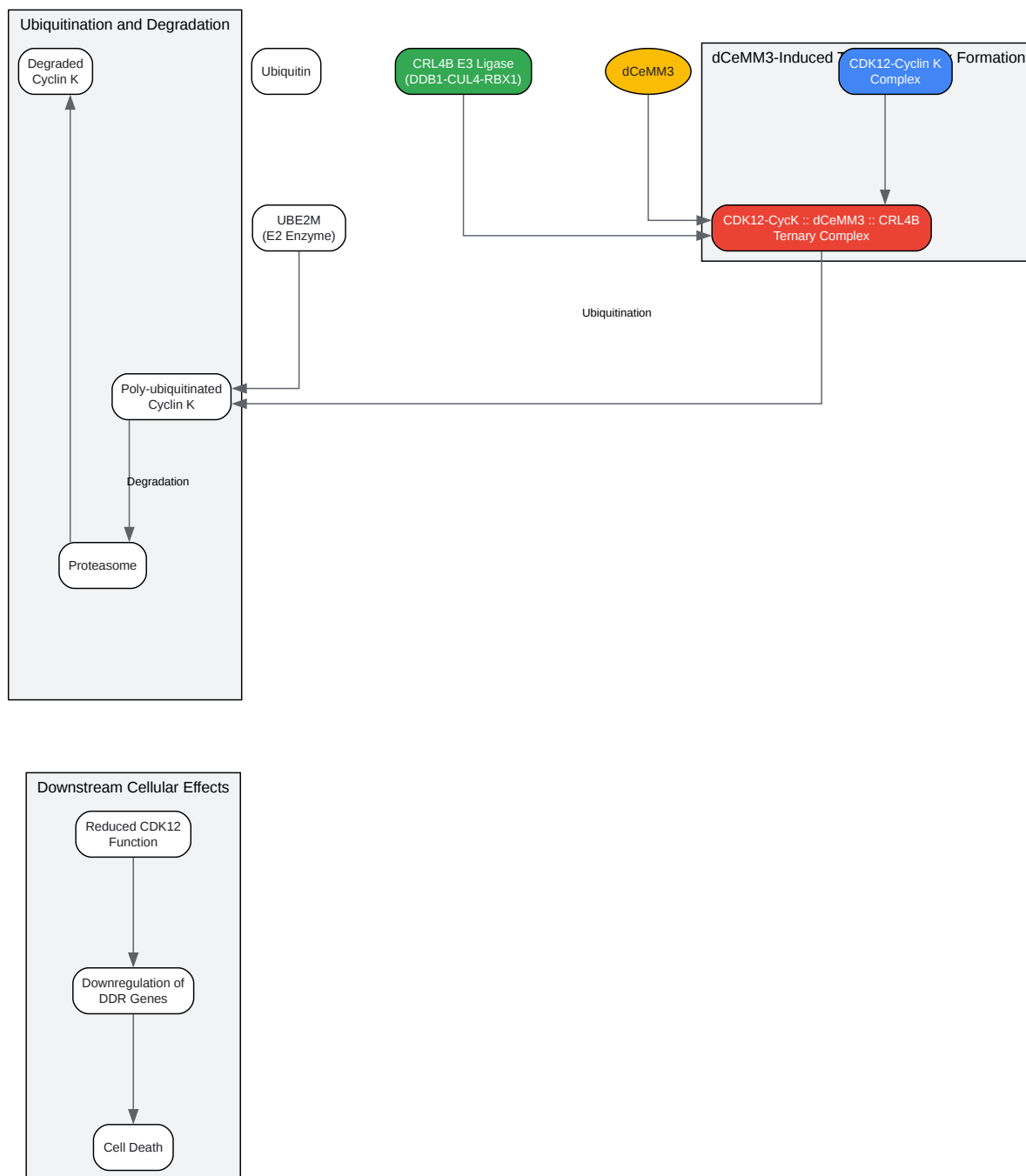
Abstract

dCeMM3 is a small molecule molecular glue degrader that induces the targeted degradation of Cyclin K. It functions by promoting the formation of a ternary complex between the CDK12-Cyclin K complex and the CRL4B E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of Cyclin K. This guide provides a comprehensive overview of the mechanism of action, experimental validation, and key quantitative data related to **dCeMM3**, intended for researchers and professionals in drug development.

Mechanism of Action

dCeMM3 acts as a molecular glue, inducing proximity between the CDK12-Cyclin K complex and the DDB1-CUL4-RBX1 (CRL4B) E3 ubiquitin ligase.^{[1][2][3][4][5]} This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme (UBE2M) to Cyclin K, marking it for degradation by the proteasome.^{[1][4]} This targeted degradation of Cyclin K compromises CDK12 function, leading to the downregulation of DNA damage response genes and ultimately, cell death.^[5] The activity of **dCeMM3** is dependent on the neddylation pathway, as inhibition of the NAE enzyme rescues Cyclin K degradation.^[6]

Signaling Pathway Diagram



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Caption: Mechanism of **dCeMM3**-induced Cyclin K degradation.

Quantitative Data

The following tables summarize the key quantitative data for **dCeMM3** from in vitro studies.

Table 1: In Vitro Efficacy

Cell Line	Assay Type	Concentration	Incubation Time	Result	Reference
KBM7	Western Blot	7 μ M	5 hours	Significantly reduced Cyclin K levels	[1][4]
KBM7 (Wild-Type)	Cell Viability	0.01–100 μ M	3 days	Significant cytotoxicity	[1][4]
KBM7 (UBE2M mutant)	Cell Viability	0.01–100 μ M	3 days	Greatly reduced cytotoxicity	[1][4]

Table 2: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₁ ClN ₄ OS	[2][3][4]
Molecular Weight	318.78 g/mol	[2][3][4]
CAS Number	311787-85-6	[2][3]

Table 3: Solubility

Solvent	Concentration	Notes	Reference
DMSO	50 mg/mL (156.85 mM)	Requires ultrasonic treatment	[4]
In vivo formulation	\geq 2.5 mg/mL (7.84 mM)	10% DMSO, 40% PEG300, 5% Tween-80, 45% saline	[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

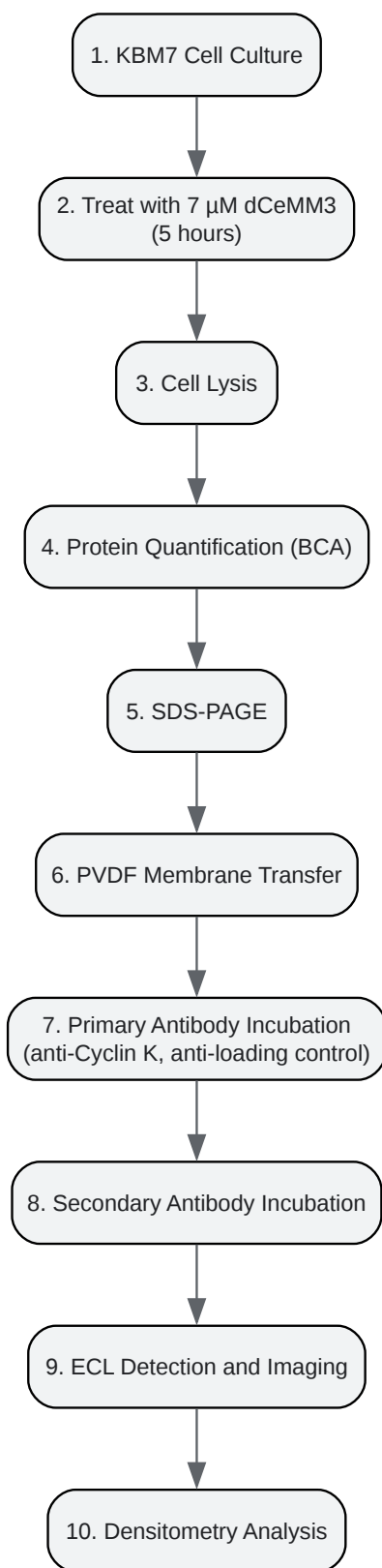
Western Blot Analysis for Cyclin K Levels

Objective: To determine the effect of **dCeMM3** on Cyclin K protein levels.

Protocol:

- **Cell Culture and Treatment:** KBM7 cells were cultured under standard conditions. Cells were treated with 7 μ M **dCeMM3** or DMSO (vehicle control) for 5 hours.^{[1][4]}
- **Cell Lysis:** Following treatment, cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Protein concentration of the lysates was determined using a BCA protein assay.
- **SDS-PAGE and Western Blotting:** Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
- **Antibody Incubation:** The membrane was blocked and then incubated with a primary antibody specific for Cyclin K. A primary antibody for a housekeeping protein (e.g., GAPDH or β -actin) was used as a loading control.
- **Detection:** After washing, the membrane was incubated with a corresponding HRP-conjugated secondary antibody. The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
- **Analysis:** The intensity of the Cyclin K band was normalized to the loading control to determine the relative reduction in protein levels.^[4]

Experimental Workflow: Western Blot



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Caption: Workflow for Western Blot analysis of Cyclin K.

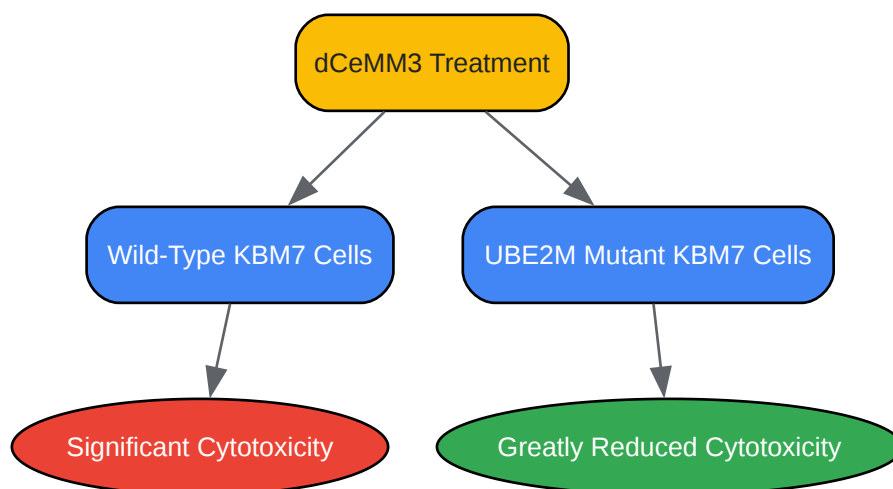
Cell Viability Assay

Objective: To assess the cytotoxic effects of **dCeMM3** on wild-type and UBE2M mutant cells.

Protocol:

- Cell Seeding: KBM7 wild-type and UBE2M mutant cells were seeded into 96-well plates.
- Compound Treatment: Cells were treated with a serial dilution of **dCeMM3** (ranging from 0.01 to 100 μ M) or DMSO as a control.[4]
- Incubation: The plates were incubated for 3 days under standard cell culture conditions.[4]
- Viability Assessment: Cell viability was measured using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
- Data Analysis: Luminescence was read on a plate reader. The data was normalized to the DMSO control, and dose-response curves were generated to determine the EC50 values.[6]

Logical Relationship: dCeMM3 Cytotoxicity



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Caption: **dCeMM3** cytotoxicity is dependent on UBE2M activity.

Clinical Data

As of the latest available information, there are no publicly disclosed clinical trials specifically investigating **dCeMM3**. The compound is currently indicated for research use only.^[1]

Conclusion

dCeMM3 is a potent molecular glue degrader that offers a valuable tool for studying the biological roles of Cyclin K and the consequences of its acute depletion. Its mechanism of action, reliant on the formation of a ternary complex with the CRL4B E3 ligase, provides a clear framework for its targeted activity. The provided data and protocols serve as a foundational guide for researchers aiming to utilize **dCeMM3** in their investigations. Further research will be necessary to explore its therapeutic potential and to fully elucidate the downstream consequences of Cyclin K degradation in various cellular contexts.

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